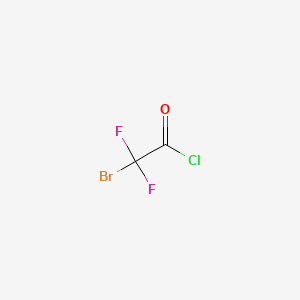

Bromodifluoroacetyl chloride

Overview

Description

Bromodifluoroacetyl chloride is a chemical compound with the formula BrCF2COCl . It has been used as a starting material for the synthesis of biologically active α,α-difluoro-γ-lactams and in the synthesis of trifluoromethylated C-nucleosides .

Synthesis Analysis

Bromodifluoroacetyl chloride has been used as a starting material for the synthesis of biologically active α,α-difluoro-γ-lactams . It has also been used in the synthesis of trifluoromethylated C-nucleosides . A method for preparing bromodifluoroacetic compounds involves converting a 1,1-difluoro-1,2-dibromodihaloethane with oleum having 50-70% SO3 .Molecular Structure Analysis

The molecular formula of Bromodifluoroacetyl chloride is C2BrClF2O . The average mass is 193.375 Da and the monoisotopic mass is 191.878906 Da .Chemical Reactions Analysis

Bromodifluoroacetyl chloride has been used in various chemical reactions. For instance, it has been used as a starting material for the synthesis of biologically active α,α-difluoro-γ-lactams . It has also been used in the synthesis of trifluoromethylated C-nucleosides .Physical And Chemical Properties Analysis

Bromodifluoroacetyl chloride has a density of 2.1±0.1 g/cm3 . Its boiling point is 56.2±35.0 °C at 760 mmHg . The vapour pressure is 228.6±0.1 mmHg at 25°C . The enthalpy of vaporization is 29.9±3.0 kJ/mol . The flash point is -12.2±25.9 °C . The index of refraction is 1.428 . The molar refractivity is 24.2±0.3 cm3 .Scientific Research Applications

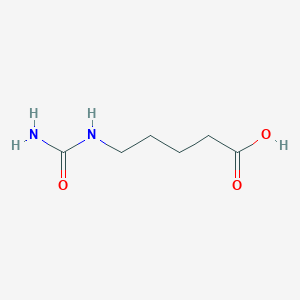

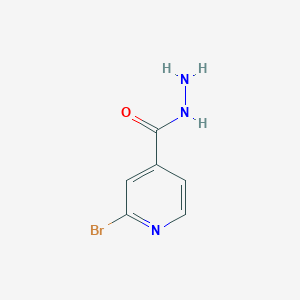

Synthesis of Biologically Active α,α-Difluoro-γ-Lactams

Bromodifluoroacetyl chloride is used as a starting material for the synthesis of biologically active α,α-difluoro-γ-lactams . These lactams are a type of cyclic amide and have various applications in medicinal chemistry due to their biological activity.

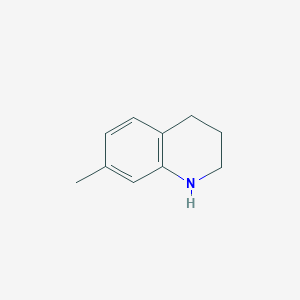

Synthesis of Trifluoromethylated C-Nucleosides

Another significant application of Bromodifluoroacetyl chloride is in the synthesis of trifluoromethylated C-nucleosides . These nucleosides are modified nucleosides where a trifluoromethyl group is attached to the carbon atom of the sugar moiety. They have potential applications in antiviral and anticancer therapies.

Use in Organobromide Compounds

Bromodifluoroacetyl chloride is an organobromide compound . Organobromides are widely used in organic synthesis and can be found in a number of pharmaceuticals and dyestuffs.

Use in Organochloride Compounds

As an organochloride, Bromodifluoroacetyl chloride has potential uses in the synthesis of various organic compounds . Organochlorides are a class of organic compounds that contain at least one covalently bonded chlorine atom. They have a wide range of applications from being used as solvents and refrigerants to pharmaceuticals and polymers.

Use in Organofluoride Compounds

Bromodifluoroacetyl chloride is also an organofluoride . Organofluorides are organic compounds that contain at least one covalently bonded fluorine atom. They are used in a variety of applications including refrigerants, pharmaceuticals, and agrochemicals.

Use in Acyl Chlorides

Bromodifluoroacetyl chloride belongs to the class of organic compounds known as acyl chlorides . Acyl chlorides are used as intermediates in the production of other organic compounds, including pharmaceuticals and dyes.

Safety and Hazards

Bromodifluoroacetyl chloride is corrosive . It can cause skin corrosion or irritation and serious eye damage or eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . Blistering may occur and progressive ulceration will occur if treatment is not immediate .

Mechanism of Action

Target of Action

Bromodifluoroacetyl chloride is a chemical compound with the formula BrCF2COCl . It has been used as a starting material for the synthesis of biologically active α,α-difluoro-γ-lactams and in the synthesis of trifluoromethylated C-nucleosides . The primary targets of Bromodifluoroacetyl chloride are therefore the molecules involved in these synthesis processes.

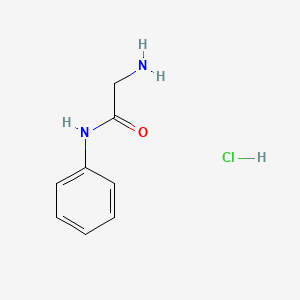

Mode of Action

It is known to react with primary amines at low temperatures to produce sulfides . This suggests that it may interact with its targets through a nucleophilic substitution reaction, where the chloride group on the acetyl moiety is replaced by the amine group.

Biochemical Pathways

Given its use in the synthesis of α,α-difluoro-γ-lactams and trifluoromethylated C-nucleosides , it can be inferred that it plays a role in the biochemical pathways leading to the formation of these compounds.

Pharmacokinetics

Its physical properties, such as its boiling point of 50°c , suggest that it is likely to be volatile and may therefore be rapidly absorbed and distributed in the body

Result of Action

It is known to be a powerful oxidizing agent and is able to release oxygen free radicals from the water in mucous membranes . These free radicals are potent oxidizers and can cause tissue damage .

Action Environment

The action, efficacy, and stability of Bromodifluoroacetyl chloride can be influenced by various environmental factors. For example, its reactivity with amines suggests that its action may be influenced by the presence of these compounds in the environment . Additionally, its volatility suggests that it may be sensitive to temperature changes

properties

IUPAC Name |

2-bromo-2,2-difluoroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrClF2O/c3-2(5,6)1(4)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJKGSALBRSKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334487 | |

| Record name | Bromodifluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromodifluoroacetyl chloride | |

CAS RN |

3832-48-2 | |

| Record name | 2-Bromo-2,2-difluoroacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3832-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromodifluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2,2-difluoroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most stable conformation of bromodifluoroacetyl chloride in the gas and liquid phases?

A1: The research indicates that bromodifluoroacetyl chloride exists as an equilibrium between gauche and trans conformers in both the gas and liquid phases. The gauche conformer, where the bromine atom is trans to the chlorine atom, is more stable in both phases. This conclusion is based on the analysis of Raman spectra at different temperatures. [, ]

Q2: How does the conformational stability of bromodifluoroacetyl chloride differ in the solid phase compared to the gas and liquid phases?

A2: While both gauche and trans conformers exist in the gas and liquid phases, only the gauche conformer is present in the annealed solid phase. []

Q3: What computational methods were used to study bromodifluoroacetyl chloride, and what information did they provide?

A3: The researchers used ab initio calculations with STO-3G and 4-31G/MIDI-4* basis sets to study the molecule. These calculations provided optimized geometries, dipole moments, vibrational frequencies, and harmonic force fields for both gauche and trans conformers. This information aided in assigning the observed vibrational bands in the experimental spectra. []

- Durig, J. R., et al. "Raman and infrared spectra, conformational stability, barriers to internal rotation, ab initio calculations and vibrational assignment for bromodifluoroacetyl chloride." Journal of Molecular Structure 517 (2000): 119-136.

- Durig, J. R., et al. "INFRARED AND RAMAN SPECTRA, CONFORMATIONAL STABILITY, BARRIERS TO INTERNAL ROTATION, AND AB INITIO CALCULATIONS FOR BROMODIFLUOROACETYL CHLORIDE." Journal of Molecular Structure (1999).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.